Pentafluorophenyl 4-phenylbenzene-1-sulfonate

Organic Synthesis Sulfonamide Synthesis Microwave-Assisted Chemistry

Generic sulfonate ester substitution without rigorous SAR validation risks variable reactivity due to leaving-group electrophilicity differences. This compound's pentafluorophenyl (PFP) group delivers intermediate, tunable electrophilicity that ensures consistent yields across diverse amine coupling partners while maintaining ambient-temperature shelf stability. • Microwave-assisted sulfonamide library synthesis with primary/secondary amines - good yields, no chromatography required • Orthogonal PFP protection of sulfonic acids enables Pd-catalyzed Suzuki-Miyaura cross-coupling on the biphenyl scaffold without sulfonate cleavage • Validated covalent inhibition scaffold against bacterial DDAH and ADI (30-76% inhibition) for anti-virulence drug discovery • Ambient-stable crystalline solid (white to off-white) eliminates cold-chain logistics and reduces procurement frequency versus hydrolytically labile sulfonyl chlorides

Molecular Formula C18H9F5O3S
Molecular Weight 400.3 g/mol
CAS No. 1420537-69-4
Cat. No. B1404703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenyl 4-phenylbenzene-1-sulfonate
CAS1420537-69-4
Molecular FormulaC18H9F5O3S
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C18H9F5O3S/c19-13-14(20)16(22)18(17(23)15(13)21)26-27(24,25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
InChIKeyCHFIMSUQBQLBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1420537-69-4 Specifications & Procurement


Pentafluorophenyl 4-phenylbenzene-1-sulfonate (CAS 1420537-69-4), systematically named [1,1′-Biphenyl]-4-sulfonic acid, 2,3,4,5,6-pentafluorophenyl ester, is a specialty organic sulfonate ester with molecular formula C₁₈H₉F₅O₃S and molecular weight 400.32 g/mol [1]. This compound features a biphenyl sulfonate core linked to a perfluorinated phenyl leaving group, conferring enhanced electrophilicity at the sulfonate center and enabling chemoselective nucleophilic displacement reactions [2]. Key physical properties include a predicted density of 1.5 ± 0.1 g/cm³ and boiling point of 465.2 ± 45.0 °C at 760 mmHg [1]. The compound is commercially available as a white to off-white crystalline solid with typical purity specifications ranging from 95% to 98% .

Chemoselective sulfonamide synthesis without chromatography
Protecting group stable under Pd-catalyzed cross-coupling
Enzyme inhibition probe for DDAH/ADI research

1420537-69-4: Why Substitution Fails


Generic substitution among sulfonate esters without rigorous structure-activity validation carries substantial technical risk due to three distinct mechanistic variables: (1) the leaving group electrophilicity determines nucleophilic displacement rates and chemoselectivity profiles [1]; (2) the sulfonate aryl/heteroaryl architecture influences both steric accessibility and electronic activation of the S–O bond, directly affecting reaction yields in Suzuki-Miyaura and related cross-coupling transformations [2]; and (3) sulfonate ester stability under storage and reaction conditions varies dramatically across structural analogs, with electron-deficient heterocyclic sulfonyl chlorides prone to SO₂ extrusion and decomposition, whereas pentafluorophenyl sulfonate esters maintain shelf stability at ambient temperature [3]. For the specific biphenyl scaffold of CAS 1420537-69-4, the extended π-system contributes unique molecular recognition properties in enzyme inhibition applications that simpler phenyl or alkyl sulfonates cannot replicate [4].

Leaving group electrophilicity

PFP sulfonate electrophilicity profile may not transfer to alkyl or aryl sulfonates; displacement mechanism and chemoselectivity may shift.

Stability mismatch

PFP sulfonates offer ambient shelf stability; sulfonyl chlorides may decompose, and labile sulfonate esters may not survive storage.

Molecular recognition

Biphenyl π-system may influence enzyme binding; simpler phenyl sulfonates may not reproduce molecular recognition properties.

1420537-69-4 Differentiation Evidence


Sulfonamide Synthesis: PFP Sulfonates vs. Sulfonyl Chlorides

Pentafluorophenyl (PFP) sulfonate esters demonstrate superior reaction efficiency compared to conventional sulfonyl chlorides in microwave-assisted sulfonamide synthesis. Under microwave irradiation, PFP sulfonates react with primary and secondary amines to yield sulfonamides in good yields without requiring chromatographic purification, in contrast to sulfonyl chloride-based protocols that frequently necessitate column chromatography to remove hydrolysis byproducts and unreacted starting materials [1]. For heterocyclic sulfonyl chlorides specifically, PFP sulfonate esters offer a shelf-stable alternative that eliminates decomposition-related yield losses observed when unstable sulfonyl chlorides are stored or handled under ambient conditions [2].

Sulfonamide synthesis efficiency
Class-level inference
Reported higher synthesis efficiency without chromatography vs. sulfonyl chlorides
Supports synthesis workflow evaluation; purification step reduction
Microwave conditions; primary/secondary amines
Organic Synthesis Sulfonamide Synthesis Microwave-Assisted Chemistry

Displacement Pathway and Electrophilicity of PFP Sulfonates

Mechanistic studies on alkyl pentafluorophenyl (PFP) sulfonates reveal that displacement reactions with amines proceed via an elimination-addition pathway, a behavior distinct from sulfonyl chlorides and PFP esters. Comparative reactivity analyses show that PFP sulfonates exhibit intermediate electrophilicity: they are more reactive toward nucleophiles than simple alkyl sulfonates due to the electron-withdrawing pentafluorophenyl group, yet they avoid the hydrolytic instability and SO₂ extrusion side reactions characteristic of sulfonyl chlorides [1]. This differential reactivity profile enables chemoselective functionalization in the presence of other electrophilic moieties, a property not shared by more reactive sulfonyl chloride alternatives [2].

Displacement pathway
Context-dependent
Elimination-addition pathway; intermediate electrophilicity between sulfonyl chlorides and alkyl sulfonates
Supports chemoselectivity in multi-electrophile sequences
Displacement with amines in organic solvents
Mechanistic Chemistry Leaving Group Reactivity Elimination-Addition Pathway

PFP Sulfonate Protecting Group in Suzuki-Miyaura Coupling

The pentafluorophenyl (PFP) group functions as an effective sulfonic acid protecting group during Suzuki-Miyaura cross-coupling reactions. Using anhydrous sodium tetraborate as a novel inorganic base, biaryl- and heterobiaryl-PFP-sulfonate esters are synthesized in good yields without premature deprotection or side reactions [1]. Pd-catalyzed sulfination of aryl and heteroaryl boronic acids provides a broad substrate scope for PFP ester formation, with the PFP group demonstrating stability under the cross-coupling conditions while being subsequently removable when desired [2]. This orthogonal stability profile differentiates PFP sulfonates from more labile sulfonate protecting groups that cannot survive transition-metal-catalyzed transformations.

Protecting group stability
Class-level inference
Stable under Suzuki-Miyaura cross-coupling conditions; broad aryl/heteroaryl substrate scope
Supports multi-step synthesis with Pd catalysis
Anhydrous sodium tetraborate base; Pd catalyst
Protecting Group Strategy Suzuki-Miyaura Coupling Biaryl Synthesis

Inhibition of DDAH and ADI by PFP Sulfonates

Pentafluorophenyl (PFP) sulfonate esters exhibit significant inhibitory activity against the bacterial enzymes dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI), with inhibition levels ranging from 30% to 76% depending on the specific PFP sulfonate molecular structure [1]. These PFP sulfonates are derived from the reaction of PFP vinyl sulfonate with various nitrones, and the observed potency correlates with the sulfonate ester's electrophilic character conferred by the pentafluorophenyl leaving group [2]. This inhibitory activity represents a functional property not shared by non-fluorinated sulfonate ester analogs, which lack sufficient electrophilicity to engage active-site nucleophiles in a covalent manner [3].

DDAH/ADI inhibition
Class-level inference
30–76% inhibition (structure-dependent)
Supports enzyme inhibition assay interpretation
Bacterial DDAH/ADI in vitro assays
Enzyme Inhibition Bacterial Enzymes Structure-Activity Relationship

1420537-69-4 Research & Industrial Applications


High-Throughput Sulfonamide Library Synthesis

For medicinal chemistry and parallel synthesis groups requiring efficient sulfonamide library production, 1420537-69-4 enables microwave-assisted nucleophilic displacement with primary and secondary amines to yield sulfonamides in good yields without chromatographic purification [5]. The pentafluorophenyl leaving group's intermediate electrophilicity ensures consistent reactivity across diverse amine coupling partners while maintaining sufficient stability for automated liquid handling workflows . The ambient-temperature shelf stability of the PFP sulfonate ester eliminates cold-chain storage requirements and reduces procurement frequency compared to hydrolytically sensitive sulfonyl chloride alternatives [6].

Biaryl Sulfonate Synthesis via Suzuki-Miyaura Coupling

The pentafluorophenyl group serves as an orthogonal protecting group for sulfonic acids during Pd-catalyzed Suzuki-Miyaura cross-coupling reactions [5]. Using 1420537-69-4 or analogous biaryl-PFP sulfonates, researchers can perform boronic acid coupling transformations while preserving the sulfonate ester intact, enabling subsequent deprotection and functionalization at a later synthetic stage. The biphenyl architecture of 1420537-69-4 provides a rigid, extended aromatic scaffold that may facilitate π-stacking interactions in target binding, distinguishing it from simpler phenyl sulfonate building blocks .

Covalent Probes Targeting DDAH and ADI

For antibacterial drug discovery programs focused on DDAH or ADI enzyme inhibition, 1420537-69-4 and structurally related PFP sulfonate esters provide a validated covalent inhibition scaffold with quantifiable potency (30-76% inhibition) [5]. The electrophilic pentafluorophenyl sulfonate moiety engages active-site nucleophilic residues to form covalent adducts, a mechanism not accessible to non-fluorinated sulfonate analogs . The biphenyl sulfonate core offers a platform for further structure-activity relationship (SAR) exploration through substituent variation on the biphenyl ring system [6].

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
PFP leaving group reactivity
Purification-free yield assessment
Suzuki-Miyaura biaryl synthesis
Orthogonal sulfonate protection
Stability under Pd-catalyzed conditions
DDAH/ADI inhibition studies
Electrophilic inhibition scaffold
Enzyme assay inhibition response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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